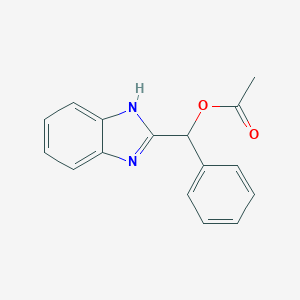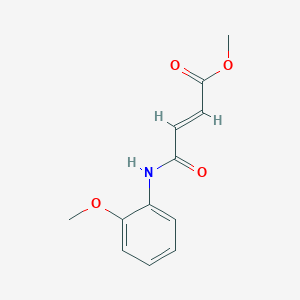
1H-benzimidazol-2-yl(phenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazol-2-yl(phenyl)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has a phenylmethyl group and an acetate group attached to it. The compound has been synthesized using several methods, and its properties have been studied extensively.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl(phenyl)methyl acetate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with cellular targets such as enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and to bind to certain receptors, which may contribute to its anticancer, antifungal, and antibacterial properties.
Biochemical and Physiological Effects:
1H-benzimidazol-2-yl(phenyl)methyl acetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development. The compound has also been shown to inhibit cell proliferation, which is a hallmark of cancer cells. In addition, the compound has been shown to affect the expression of certain genes and proteins that are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1H-benzimidazol-2-yl(phenyl)methyl acetate in lab experiments is its potential for use as a fluorescent probe for detecting metal ions in biological samples. The compound has also shown promising results in inhibiting the growth of cancer cells and has potential applications in the development of anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its activity in certain experiments.
Future Directions
There are several future directions for research on 1H-benzimidazol-2-yl(phenyl)methyl acetate. One direction is to further investigate the mechanism of action of the compound and to identify its cellular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to explore the potential applications of the compound in other fields of scientific research.
Synthesis Methods
The synthesis of 1H-benzimidazol-2-yl(phenyl)methyl acetate has been reported using several methods. One of the most common methods involves the reaction of 2-phenylbenzimidazole with acetyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-phenylbenzimidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
1H-benzimidazol-2-yl(phenyl)methyl acetate has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its antifungal and antibacterial properties and has shown activity against several strains of fungi and bacteria. In addition, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[1H-benzimidazol-2-yl(phenyl)methyl] acetate |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)20-15(12-7-3-2-4-8-12)16-17-13-9-5-6-10-14(13)18-16/h2-10,15H,1H3,(H,17,18) |
InChI Key |
KBGMBRJZDUKEIM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)